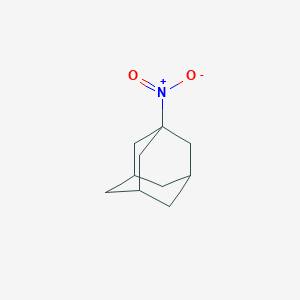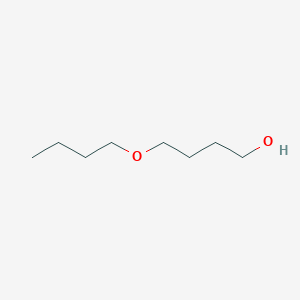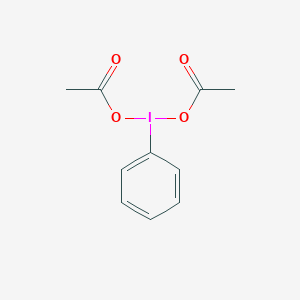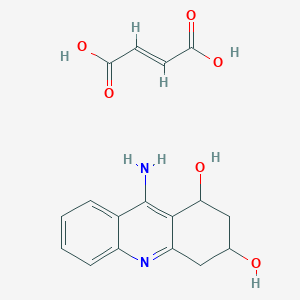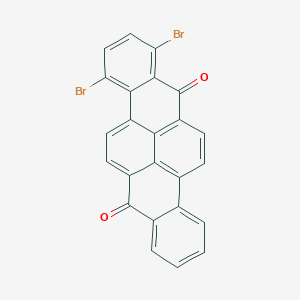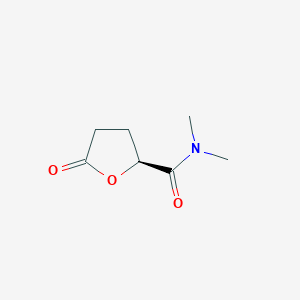
(2S)-N,N-Dimethyl-5-oxooxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N,N-Dimethyl-5-oxooxolane-2-carboxamide, commonly known as DOOC, is a chemical compound that has been extensively studied for its biochemical and physiological properties. It is a cyclic amide that belongs to the oxolane class of compounds. DOOC has been found to have several applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism Of Action
The mechanism of action of DOOC is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate. DOOC has also been found to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins.
Biochemical And Physiological Effects
DOOC has been found to have several biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. DOOC has also been found to have analgesic properties, reducing pain sensitivity in animal models of pain. Additionally, DOOC has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in animal models of inflammation.
Advantages And Limitations For Lab Experiments
DOOC has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, DOOC has been extensively studied, and its pharmacological properties are well characterized. However, DOOC also has several limitations. Its mechanism of action is not fully understood, and its effects on human subjects are not well characterized.
Future Directions
There are several future directions for research on DOOC. One area of research is the development of DOOC derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DOOC in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of DOOC and its effects on human subjects.
Synthesis Methods
The synthesis of DOOC involves the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dione with N,N-dimethylamine in the presence of a base catalyst. The reaction yields DOOC as a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
DOOC has been extensively studied for its potential use as a pharmacological agent. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. DOOC has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
properties
CAS RN |
146917-05-7 |
|---|---|
Product Name |
(2S)-N,N-Dimethyl-5-oxooxolane-2-carboxamide |
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S)-N,N-dimethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-8(2)7(10)5-3-4-6(9)11-5/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
FXIQOWGSQOLZSR-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCC(=O)O1 |
SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
Canonical SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
synonyms |
2-Furancarboxamide,tetrahydro-N,N-dimethyl-5-oxo-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



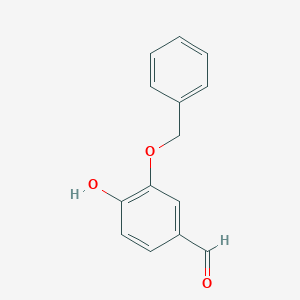
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
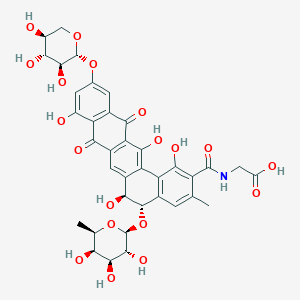
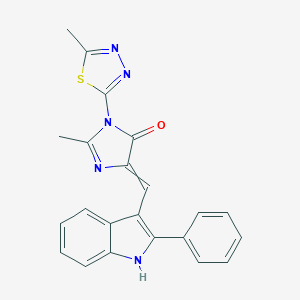
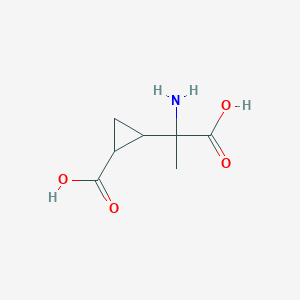
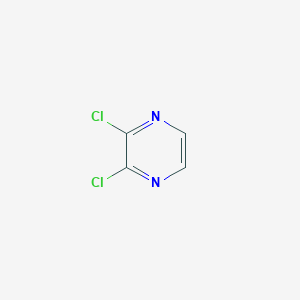
![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)
